N-(4-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
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Overview
Description
N-(4-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)FURAN-2-CARBOXAMIDE is a complex organic compound that features a thiazole ring, a furan ring, and a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)FURAN-2-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve high purity levels suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF)
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
N-(4-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)FURAN-2-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(4-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)FURAN-2-CARBOXAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide: A compound with similar structural features but different biological activities.
N-(2’,6’-Dimethylphenyl)-2-piperidinecarboxamide: Known for its local anesthetic properties, stronger than lidocaine.
Uniqueness
N-(4-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)FURAN-2-CARBOXAMIDE stands out due to its unique combination of a thiazole ring and a furan ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C18H17N3O3S |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C18H17N3O3S/c1-11-5-3-6-12(2)16(11)20-15(22)9-13-10-25-18(19-13)21-17(23)14-7-4-8-24-14/h3-8,10H,9H2,1-2H3,(H,20,22)(H,19,21,23) |
InChI Key |
UYFICOVWGLEBKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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